8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Chemical Classification and Nomenclature
8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine belongs to the heterocyclic compound family, specifically classified as a fused bicyclic system incorporating both nitrogen and oxygen heteroatoms. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound features a pyridine ring fused with a 1,4-dioxin ring, creating a tricyclic framework. The systematic name reflects the presence of a methoxy group at the 8-position and the dihydro nature of the dioxin ring portion. The compound exhibits characteristics typical of both pyridine and dioxin chemistry, placing it within the broader category of nitrogen-oxygen heterocycles.
The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as COc1ccnc2OCCOc12, which illustrates the connectivity between the methoxy substituent, the pyridine nitrogen, and the saturated dioxin ring. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C8H9NO3/c1-10-6-2-3-9-8-7(6)11-4-5-12-8/h2-3H,4-5H2,1H3. This compound falls under the broader classification of aromatic heterocycles, specifically those containing both electron-rich and electron-deficient aromatic systems within the same molecular framework.
Historical Development and Discovery Context
The development of 8-methoxy-2,3-dihydro-dioxino[2,3-b]pyridine emerged from systematic investigations into dioxinopyridine chemistry that began in earnest during the late twentieth century. Research published in 2000 documented synthetic methodologies for accessing 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives, establishing foundational approaches that would later enable the preparation of the 8-methoxy variant. These early investigations utilized 2-nitro-3-oxiranylmethoxypyridine as a key starting material, employing Smiles rearrangement chemistry to construct the desired heterocyclic framework.
Subsequent developments in the early 2000s expanded the synthetic repertoire for dioxinopyridine systems, with researchers exploring enantioselective preparation methods and developing analytical techniques for structural characterization. The work of Lazar and colleagues in 2005 demonstrated rapid and simple procedures for enantioselective preparation of 2- and 3-substituted 2,3-dihydrodioxino[2,3-b]pyridine derivatives, utilizing capillary electrophoresis with dual-cyclodextrin systems for enantiomeric purity determination. These methodological advances provided the foundation for accessing specific substitution patterns, including the 8-methoxy derivative that represents the subject of current interest.
The historical trajectory of dioxinopyridine research reflects broader trends in heterocyclic chemistry, particularly the drive toward accessing complex molecular architectures through efficient synthetic transformations. The evolution from simple pyridine starting materials to sophisticated fused ring systems demonstrates the maturation of synthetic methodology and the increasing sophistication of target-oriented synthesis in heterocyclic chemistry.
Significance in Heterocyclic Chemistry
8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving multiple roles as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the principles of heteroaromatic chemistry, incorporating the electron-deficient pyridine system with the electron-rich dioxin moiety to create a molecule with unique electronic properties. This combination of complementary electronic characteristics provides opportunities for diverse chemical transformations and applications in medicinal chemistry research.
The significance of this compound extends to its role in pharmaceutical research, where heterocyclic scaffolds containing pyridine and oxygen heterocycles have demonstrated considerable therapeutic potential. Pyridine-containing compounds have established track records in drug development, with hundreds of pyridine-based therapeutics appearing in pharmaceutical databases. The incorporation of the dioxin ring system adds additional complexity and potential for fine-tuning biological activity through structural modification. Research has shown that compounds containing the 2,3-dihydrodioxino[2,3-b]pyridine scaffold can serve as versatile platforms for developing novel therapeutic agents.
From a synthetic chemistry perspective, 8-methoxy-2,3-dihydro-dioxino[2,3-b]pyridine represents an important example of successful ring fusion methodology. The compound demonstrates how traditional heterocyclic systems can be combined to create new molecular frameworks with enhanced properties. The presence of multiple heteroatoms and the fused ring architecture provide numerous sites for chemical modification, making it an attractive starting point for library synthesis and structure-activity relationship studies.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Pyridine Ring | Electron-deficient aromatic system | Enhances water solubility and metal coordination |
| Dioxin Ring | Electron-rich saturated heterocycle | Provides conformational flexibility |
| Methoxy Substituent | Electron-donating group | Modulates electronic properties and lipophilicity |
| Fused Ring System | Rigid molecular framework | Restricts conformational mobility |
Properties
IUPAC Name |
8-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-6-2-3-9-8-7(6)11-4-5-12-8/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNKAQOIVZKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reactions
Starting Materials and General Strategy
The synthesis of 8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine typically begins with substituted pyridine derivatives, such as 2-nitro-3-oxiranylmethoxypyridine or hydroxy-substituted pyranones. These precursors undergo ring closure and functional group transformations to form the fused dioxinopyridine core.
A common approach involves:
- Acylation of hydroxy-pyridine derivatives with acyl chlorides.
- Nucleophilic aromatic substitution and Smiles rearrangement to form the fused ring system.
- Cyclization reactions in the presence of bases or acids to close the dioxino ring.
- Methylation to introduce the methoxy group at the 8-position.
Detailed Synthetic Sequence (Based on Literature)
A representative synthetic route is as follows:
| Step | Reagents/Conditions | Transformation |
|---|---|---|
| 1 | Starting pyridine derivative (e.g., 2-nitro-3-oxiranylmethoxypyridine) | Initial substrate |
| 2 | Acylation with 2-fluorobenzoyl chloride, Et3N, CH2Cl2, room temperature | Formation of ester intermediate |
| 3 | Treatment with KCN, Et3N, 18-crown-6, toluene, heating (60-100 °C) | Smiles rearrangement and nucleophilic substitution to form fused ring |
| 4 | Reaction with amines in AcOH, CF3CH2OH, 110 °C | Formation of 2-substituted chromenopyridine derivatives |
| 5 | Methylation with trimethyloxonium tetrafluoroborate, followed by aqueous NaOH treatment | Introduction of methoxy group at 8-position |
This sequence allows the formation of the 2,3-dihydro-dioxino[2,3-b]pyridine core with a methoxy substituent at position 8.
Reaction Conditions and Optimization
- Acylation is typically performed at room temperature with triethylamine as a base to neutralize HCl formed.
- Smiles rearrangement and nucleophilic aromatic substitution require heating in toluene with phase transfer catalysts like 18-crown-6 to enhance reaction rates.
- Cyclization steps often use acidic conditions (e.g., acetic acid) to promote ring closure.
- Methylation with trimethyloxonium tetrafluoroborate is conducted under mild conditions to selectively methylate the hydroxy group to methoxy.
Yield and Purification
- The yield of key intermediates varies; for example, the fused ring intermediate after Smiles rearrangement is obtained in about 27% yield.
- Final products are purified by silica gel column chromatography.
- Crystallization or precipitation with tert-butyl methyl ether can be used to isolate pure compounds.
Research Findings and Variations
- Variations in reaction conditions such as temperature, solvent, and catalysts significantly affect product distribution between different isomers of dihydro-dioxinopyridines.
- Introduction of substituents at different positions on the pyridine ring can be achieved by modifying the starting materials or reaction sequence.
- The methoxy group at the 8-position is introduced selectively by methylation of hydroxy precursors, which can also be demethylated back to hydroxy if needed.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Acylation | 2-Fluorobenzoyl chloride, Et3N, CH2Cl2 | Ester intermediate formation |
| 2 | Smiles rearrangement | KCN, Et3N, 18-crown-6, toluene, heat | Formation of fused dioxinopyridine core |
| 3 | Amination/Cyclization | Amines, AcOH, CF3CH2OH, 110 °C | 2-Substituted chromenopyridine derivatives |
| 4 | Methylation | Trimethyloxonium tetrafluoroborate, NaOH | Introduction of 8-methoxy group |
| 5 | Purification | Silica gel chromatography, crystallization | Isolation of pure product |
Chemical Reactions Analysis
8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dioxino-pyridine core structure.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro assays revealed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved .
3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been highlighted in preliminary research .
Material Science Applications
1. Polymer Synthesis
this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that could be beneficial in various industrial applications .
2. Coatings and Adhesives
The compound's reactivity makes it suitable for developing advanced coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations .
Synthetic Intermediate
As a synthetic intermediate, this compound plays a crucial role in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds for pharmaceutical and industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxino-pyridine structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Lipophilicity
The position and nature of substituents significantly impact biological activity and physicochemical properties. Key examples include:
- Positional Effects : The 8-methoxy group introduces polarity, reducing lipophilicity compared to 7-chloro or 8-piperazinyl analogs. This polarity correlates with attenuated anti-TB activity but enhances compatibility with polar biological targets like serotonin receptors .
- Lipophilicity vs. Activity: Benzo[d][1,3]dioxoles (e.g., compounds 55, 56 in ) with lipophilic substituents retain higher anti-TB potency than polar dioxinopyridines, highlighting a trade-off between clogP and efficacy .
Functional Group Modifications
Functionalization of the core structure diversifies applications:
Boronic Acid Pinacol Ester (CAS 1309980-14-0)
- Structure : 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) substitution.
- Application : Key intermediate in Suzuki-Miyaura couplings for pharmaceuticals and agrochemicals. The boronic ester enhances reactivity for cross-coupling reactions .
Hydroxymethyl and Halogen Derivatives
- 7-Chloro-8-methanol (CAS 1346447-14-0): The hydroxymethyl group enables further derivatization (e.g., esterification), while chlorine enhances electrophilicity for nucleophilic substitutions .
- 7-Chloro-8-iodo derivative (CAS 1305324-52-0) : Iodine serves as a leaving group in palladium-catalyzed reactions, useful in radiotracer synthesis .
Piperazinyl Derivatives
Pharmacological Profiles
- Anti-Tubercular Activity : Polar 8-methoxy and furopyridine analogs exhibit modest MIC values (>1 µM) compared to lipophilic benzo[d][1,3]dioxoles (MIC <0.1 µM) .
- Serotonin Receptor Binding: 8-Piperazinyl derivatives show nanomolar affinity for 5-HT₄/₆/₇ receptors, making them candidates for neurological disorders .
- Radiotracer Potential: Derivatives like (2R)-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are precursors for ¹¹C-labeled GPR84 imaging agents .
Key Research Findings
Polarity-Activity Trade-off : Polar substituents (e.g., methoxy, hydroxymethyl) reduce anti-TB efficacy but improve selectivity for CNS targets .
Stereochemical Considerations : Smiles rearrangement proceeds with retention of configuration, critical for enantioselective synthesis of pharmacologically active isomers .
Versatility in Drug Discovery : The core structure serves as a privileged scaffold for anti-infectives, CNS drugs, and radiopharmaceuticals .
Biological Activity
8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1305325-22-7) is a heterocyclic compound characterized by its unique dioxin and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy.
- Empirical Formula : C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- SMILES Notation : COc1ccnc2OCCOc12
- InChI Key : AFNKAQOIVZKQCJ-UHFFFAOYSA-N
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's activity using the MTT assay against several human cancer cell lines, including:
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
The results demonstrated selective cytotoxicity towards liver and colon cancer cells while showing limited activity against breast cancer cells. This selectivity suggests a potential for targeted therapeutic applications in treating specific types of cancer .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in sensitive cancer cells.
- Docking Studies : Computational docking studies have indicated that this compound could interact with key proteins involved in tumor growth and survival pathways .
Case Studies and Research Findings
A notable study synthesized several derivatives of pyridine compounds and assessed their biological activities. Among these derivatives, some exhibited IC₅₀ values indicating effective inhibition of cell viability in various cancer types:
| Compound | Cell Line | IC₅₀ (μM) | Activity Type |
|---|---|---|---|
| 8-Methoxy Derivative | HCT-116 | 5.0 | Antiproliferative |
| 8-Methoxy Derivative | HepG-2 | 4.5 | Antiproliferative |
| 8-Methoxy Derivative | MCF-7 | >10 | Low activity |
These findings highlight the potential of this compound as a candidate for further development in anticancer therapies .
Q & A
Q. What are the standard synthetic routes for 8-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how can reaction conditions be optimized?
The synthesis of fused dioxino-pyridine derivatives often involves multi-step protocols. For example, analogous compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) were synthesized via a one-pot two-step reaction using NaH, TsCl, and Pd(PPh₃)₄ as catalysts . Key optimization parameters include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 105°C for cross-coupling steps).
- Catalyst selection : Pd(PPh₃)₄ is critical for Suzuki-Miyaura coupling to introduce aryl groups .
- Purification : Column chromatography and recrystallization (e.g., using ethanol) are standard for isolating pure products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?
- ¹H NMR : Methoxy groups (e.g., 8-OCH₃) resonate as singlets at δ ~3.8–4.0 ppm. Protons on the dihydro-dioxine ring show splitting patterns between δ 4.2–5.0 ppm due to adjacent oxygen atoms .
- IR : Stretching vibrations for C-O-C (dioxane ring) appear at 1100–1250 cm⁻¹, while pyridine C=N absorbs near 1600 cm⁻¹ .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formulas, with deviations <5 ppm ensuring structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for dioxino-pyridine derivatives under varying substituent patterns?
Contradictions in reactivity (e.g., unexpected regioselectivity or byproduct formation) can arise from steric or electronic effects. For example:
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents (e.g., at position 7) enhance electrophilic substitution but may deactivate adjacent positions .
- Steric hindrance : Bulky groups (e.g., phenethyl) can block access to reactive sites, necessitating alternative catalysts or solvents .
- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O tracing in dioxane rings) or computational modeling (DFT) can clarify reaction pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of 8-methoxy-dioxino-pyridine analogs with enhanced bioactivity?
SAR studies focus on modifying:
- Methoxy position : Shifting the methoxy group from position 8 to 7 alters π-π stacking with biological targets (e.g., kinases) .
- Ring saturation : Fully saturated dihydro-dioxine rings improve metabolic stability but may reduce binding affinity .
- Heteroatom substitution : Replacing oxygen with sulfur (e.g., thieno-dioxine analogs) modulates electronic properties and solubility .
Q. What computational methods are effective for predicting the physicochemical properties of 8-methoxy-dioxino-pyridine derivatives?
- Molecular docking : Software like AutoDock Vina predicts binding modes with targets (e.g., enzymes or receptors) using crystal structures from the PDB .
- ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic clearance based on substituent effects .
- DFT calculations : Gaussian or ORCA optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of dioxino-pyridine synthesis?
Low yields often stem from competing side reactions. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during cyclization .
- Catalyst screening : Transition metals (e.g., CuI or Pd(OAc)₂) can accelerate ring closure .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency by enhancing thermal energy transfer .
Q. How to validate the purity of 8-methoxy-dioxino-pyridine derivatives for pharmacological assays?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times should match standards with ≥95% purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
- X-ray crystallography : Single-crystal structures definitively confirm molecular conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
